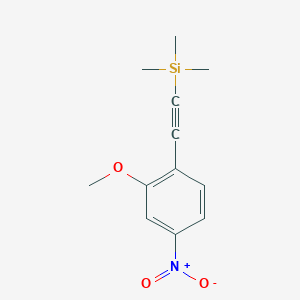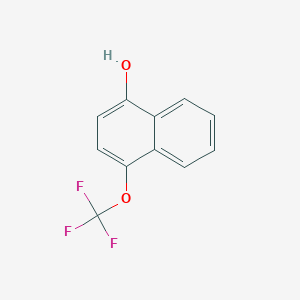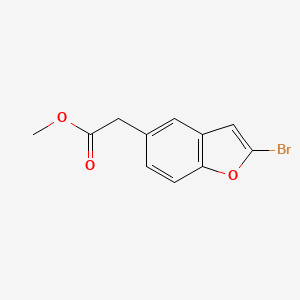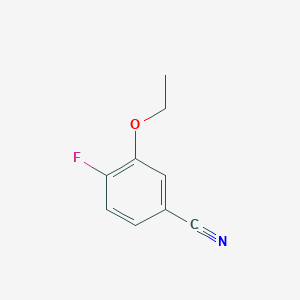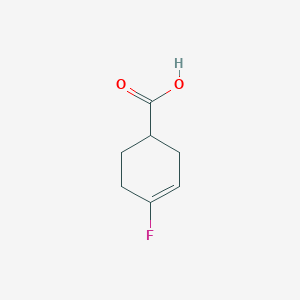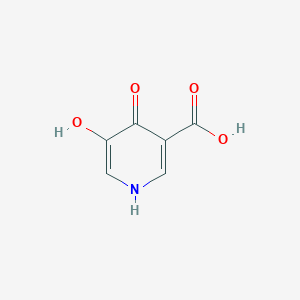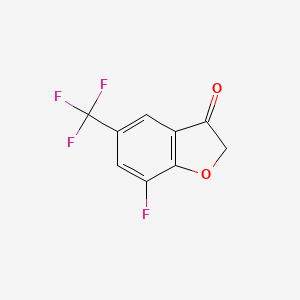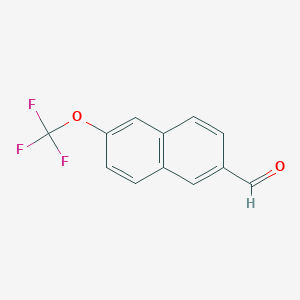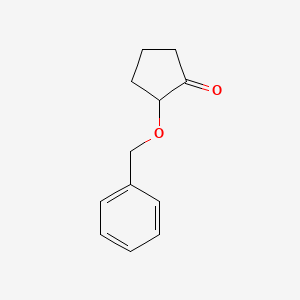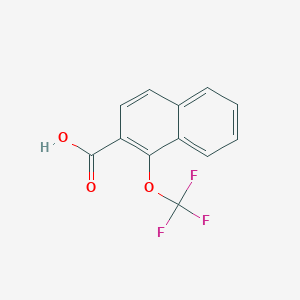
1-(Trifluoromethoxy)naphthalene-2-carboxylic acid
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7F3O3 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trifluoromethoxy)naphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethoxy)naphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Pathways : The synthesis of 1-(trifluoromethoxy)naphthalene-2-carboxylic acid and its derivatives involves various chemical pathways. Schlosser and Castagnetti (2001) described a method for producing 1- and 2-(trifluoromethoxy)naphthalenes via aryne intermediates, showcasing a route to synthesize complex naphthalene derivatives (Schlosser & Castagnetti, 2001).
Crystal Structure and Luminescence : Liu et al. (2010) explored the coordination possibilities of naphthalene-based carboxylic acids in a zinc(II) coordination polymer, highlighting the structural versatility and luminescent properties of such compounds (Liu et al., 2010).
Regiochemistry in Metalation : Ruzziconi et al. (2010) studied the metalation of 2-(trifluoromethoxy) naphthalene, providing insights into the factors influencing the regiochemistry of such reactions (Ruzziconi et al., 2010).
Analytical and Environmental Applications
Liquid Chromatography : Yasaka et al. (1990) utilized a derivative of 2-(trifluoromethoxy)naphthalene for the ultraviolet and fluorescent labelling of carboxylic acids, demonstrating its application in high-performance liquid chromatography (Yasaka et al., 1990).
Biodegradation Studies : Zhang, Sullivan, and Young (2004) identified novel naphthalene metabolites in their study of the anaerobic biodegradation pathway of polycyclic aromatic hydrocarbons, suggesting potential environmental applications (Zhang, Sullivan, & Young, 2004).
Dye Degradation : Zhu et al. (2012) researched the Fenton process degradation of a naphthalene dye intermediate, providing insights into environmental remediation techniques (Zhu et al., 2012).
Material Science and Coordination Chemistry
Novel Coordination Polymers : Liu et al. (2020) developed naphthalene diimide-based coordination polymers demonstrating photochromic and solventchromic properties, indicating potential uses in material science and sensing technologies (Liu et al., 2020).
Organic Semiconductor Research : Zhang et al. (2016) explored the use of naphthalene tetracarboxylic diimides in air-stable n-type semiconductors, contributing to the field of organic electronics (Zhang et al., 2016).
Propriétés
IUPAC Name |
1-(trifluoromethoxy)naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-8-4-2-1-3-7(8)5-6-9(10)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUHLDYNQAUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethoxy)naphthalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



